molecular formula C23H26N2O4S B1669591 N-Acetyl-2-(4-((methylsulfonyl)amino)phenyl)-N-(2-(1-naphthalenoxy)ethyl)ethanamine CAS No. 446877-42-5

N-Acetyl-2-(4-((methylsulfonyl)amino)phenyl)-N-(2-(1-naphthalenoxy)ethyl)ethanamine

Cat. No.: B1669591
CAS No.: 446877-42-5
M. Wt: 426.5 g/mol
InChI Key: NSXHCQYUSBIMAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CPU-228 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts .

Industrial Production Methods

Industrial production of CPU-228 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

CPU-228 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to CPU-228 include:

Uniqueness

CPU-228 is unique due to its specific molecular structure and the distinct biochemical pathways it modulates. Its potency and effectiveness in various scientific research applications set it apart from other similar compounds .

Properties

CAS No.

446877-42-5

Molecular Formula

C23H26N2O4S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[2-[4-(methanesulfonamido)phenyl]ethyl]-N-(2-naphthalen-1-yloxyethyl)acetamide

InChI

InChI=1S/C23H26N2O4S/c1-18(26)25(15-14-19-10-12-21(13-11-19)24-30(2,27)28)16-17-29-23-9-5-7-20-6-3-4-8-22(20)23/h3-13,24H,14-17H2,1-2H3

InChI Key

NSXHCQYUSBIMAJ-UHFFFAOYSA-N

SMILES

CC(=O)N(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(=O)N(CCC1=CC=C(C=C1)NS(=O)(=O)C)CCOC2=CC=CC3=CC=CC=C32

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CPU-228;  CPU 228;  CPU228;  V-03;  V 03;  V03.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Acetyl-2-(4-((methylsulfonyl)amino)phenyl)-N-(2-(1-naphthalenoxy)ethyl)ethanamine
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N-Acetyl-2-(4-((methylsulfonyl)amino)phenyl)-N-(2-(1-naphthalenoxy)ethyl)ethanamine
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N-Acetyl-2-(4-((methylsulfonyl)amino)phenyl)-N-(2-(1-naphthalenoxy)ethyl)ethanamine
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N-Acetyl-2-(4-((methylsulfonyl)amino)phenyl)-N-(2-(1-naphthalenoxy)ethyl)ethanamine
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N-Acetyl-2-(4-((methylsulfonyl)amino)phenyl)-N-(2-(1-naphthalenoxy)ethyl)ethanamine
Reactant of Route 6
N-Acetyl-2-(4-((methylsulfonyl)amino)phenyl)-N-(2-(1-naphthalenoxy)ethyl)ethanamine

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